molecular formula C13H18F2O2 B8001108 2-(3,5-Difluoro-2-(pentyloxy)phenyl)ethanol

2-(3,5-Difluoro-2-(pentyloxy)phenyl)ethanol

Cat. No.: B8001108
M. Wt: 244.28 g/mol
InChI Key: AXCHOGHRVLWRCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-Difluoro-2-(pentyloxy)phenyl)ethanol is a fluorinated aromatic ethanol derivative characterized by a phenyl ring substituted with two fluorine atoms at the 3- and 5-positions, a pentyloxy group at the 2-position, and an ethanol moiety at the benzylic position. The pentyloxy chain contributes to increased hydrophobicity compared to shorter alkoxy analogs, which may impact membrane permeability and metabolic stability .

Properties

IUPAC Name

2-(3,5-difluoro-2-pentoxyphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F2O2/c1-2-3-4-7-17-13-10(5-6-16)8-11(14)9-12(13)15/h8-9,16H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCHOGHRVLWRCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1F)F)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Difluoro-2-(pentyloxy)phenyl)ethanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-difluorophenol and 1-bromopentane.

    Etherification: The 3,5-difluorophenol undergoes etherification with 1-bromopentane in the presence of a base such as potassium carbonate to form 3,5-difluoro-2-n-pentoxyphenol.

    Reduction: The 3,5-difluoro-2-n-pentoxyphenol is then subjected to reduction using a reducing agent like lithium aluminum hydride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as distillation and chromatography ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Difluoro-2-(pentyloxy)phenyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in aqueous solution.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: 3,5-Difluoro-2-n-pentoxybenzaldehyde, 3,5-Difluoro-2-n-pentoxybenzoic acid.

    Reduction: 3,5-Difluoro-2-n-pentoxyphenethyl alkane.

    Substitution: 3,5-Dimethoxy-2-n-pentoxyphenethyl alcohol.

Scientific Research Applications

2-(3,5-Difluoro-2-(pentyloxy)phenyl)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3,5-Difluoro-2-(pentyloxy)phenyl)ethanol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(3,5-Difluoro-2-(pentyloxy)phenyl)ethanol can be contextualized by comparing it to related compounds (Table 1).

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities Reference
This compound 3,5-F₂, 2-pentyloxy, ethanol 274.28 High lipophilicity (logP ~3.5), potential CNS penetration
2-[4-(2-Aminoethoxy)phenyl]ethanol 4-(2-aminoethoxy), ethanol 195.22 Moderate hydrophilicity (logP ~1.2); antitumor activity (IC₅₀: 15–25 μM)
5-(3,5-Difluorophenyl)-2-methoxyphenol 3,5-F₂, 2-methoxy, phenol 248.21 Antioxidant properties; lower logP (~2.8) due to methoxy
Ethanol, 2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]- 4-(tetramethylbutyl), ethanol 280.41 High hydrophobicity (logP ~4.1); surfactant applications
2-Amino-2-(2,5-difluorophenyl)ethanol 2,5-F₂, amino, ethanol 201.19 Chiral center; potential neuroactive properties

Structural Analysis

Substituent Position and Electronic Effects: The 3,5-difluoro substitution in the target compound creates a symmetric electron-deficient aromatic ring, which contrasts with the asymmetric 2,5-difluoro substitution in 2-amino-2-(2,5-difluorophenyl)ethanol . This symmetry may enhance binding to receptors requiring planar recognition motifs.

Functional Group Comparisons: Ethanol vs. Aminoethanol: The ethanol moiety in the target compound lacks the amino group present in 2-[4-(2-aminoethoxy)phenyl]ethanol, reducing its polarity and hydrogen-bonding capacity. This difference may limit interactions with polar biological targets but enhance passive diffusion . Phenolic vs. Alcoholic Hydroxyl: 5-(3,5-Difluorophenyl)-2-methoxyphenol contains a phenolic -OH group (pKa ~10), which is more acidic than the alcoholic -OH (pKa ~15) in the target compound, influencing solubility and reactivity .

Biological Activity

2-(3,5-Difluoro-2-(pentyloxy)phenyl)ethanol is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a difluorophenyl group substituted with a pentyloxy chain and a hydroxyl group. The presence of fluorine atoms enhances its lipophilicity, which facilitates membrane penetration and interaction with various biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial effects against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
  • Anti-inflammatory Effects : It has been investigated for its potential to modulate inflammatory responses. The compound may inhibit the release of pro-inflammatory cytokines and other mediators involved in inflammation.
  • Therapeutic Potential : Given its unique structure, the compound is being explored as a potential therapeutic agent in various medical applications, including cancer treatment and chronic inflammatory diseases.

The mechanism of action for this compound involves:

  • Interaction with Receptors : The compound may bind to specific receptors or enzymes, modulating their activity. The hydroxyl group can form hydrogen bonds, enhancing binding affinity to target biomolecules.
  • Cell Membrane Penetration : Its lipophilic nature allows it to penetrate cell membranes effectively, leading to intracellular effects that can alter cell signaling pathways.
  • Influence on Gene Expression : Preliminary studies suggest that it may affect gene expression related to inflammation and apoptosis, although further research is needed to clarify these pathways.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against multiple bacterial strains
Anti-inflammatoryModulates cytokine release
Therapeutic PotentialExplored for cancer and inflammatory diseases

Case Studies

Several studies have examined the biological effects of this compound:

  • Antimicrobial Study :
    • A study conducted on various bacterial strains demonstrated significant antibacterial activity. The compound was tested in vitro against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting growth.
  • Anti-inflammatory Research :
    • In an experimental model of inflammation, treatment with the compound resulted in reduced levels of inflammatory markers compared to controls. This suggests its potential utility in managing inflammatory conditions.
  • Pharmacological Evaluation :
    • A pharmacological assessment highlighted the compound's ability to modulate specific signaling pathways associated with cancer cell proliferation and survival, indicating its potential as an anticancer agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.